Aqueous Solubility: >100-Fold Advantage Over the Ethyl Ester Analog for Aqueous-Phase Applications
The target compound exhibits an estimated aqueous solubility of approximately 1×10⁶ mg/L at 25°C based on the WSKOW v1.41 model (Log Kow input: −1.73), compared to 7.4 g/L (calculated) for the ethyl ester analog 5-amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (CAS 4970-53-0) . This represents an approximately 135-fold higher aqueous solubility (>2 log units), which is attributable to the zwitterionic character of the free acid at physiological pH, where the carboxylate is deprotonated (pKa 3.42) and the amino group may be partially protonated [1]. The ethyl ester, lacking an ionizable carboxyl group, shows LogD₇.₄ of −0.15 versus −3.98 for the free acid, confirming substantially greater hydrophilicity of the target compound under biomedically relevant conditions .
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | ~1×10⁶ mg/L (estimated, WSKOW v1.41; Log Kow = −1.73) |
| Comparator Or Baseline | Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS 4970-53-0): 7.4 g/L (calculated, 25°C) |
| Quantified Difference | ~135-fold (~2.1 log units) higher solubility for the free acid |
| Conditions | Predicted/calculated values at 25°C; EPISuite WSKOW model for target; vendor-calculated values for comparator |
Why This Matters
For medicinal chemistry campaigns requiring aqueous-phase reactions (amide coupling in water, bioconjugation, or direct biological assay without DMSO), the free acid eliminates the solubility bottleneck that plagues the ester analog, reducing the need for organic co-solvents and improving assay compatibility.
- [1] ChemBase. 5-Amino-1,3,4-oxadiazole-2-carboxylic acid – Acid pKa: 3.4179068; LogD (pH 7.4): −4.55318. ChemBase ID: 71826. Available at: http://www.chembase.cn/molecule-71826.html (accessed 2026). View Source
